molecular formula C11H19O2- B1210307 Undec-10-enoate

Undec-10-enoate

Cat. No.: B1210307
M. Wt: 183.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Undec-10-enoate, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by a terminal double bond and is derived from castor oil. This compound is widely used in various industrial applications, including the production of polymers, fragrances, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-enoate can be synthesized through the esterification of 10-undecenoic acid with methanol, catalyzed by acid catalysts or enzymes . The reaction typically involves heating the mixture under reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, 10-undecenoate is produced by the pyrolysis of ricinoleic acid, which is obtained from castor oil. The pyrolysis process involves heating ricinoleic acid to high temperatures, resulting in the formation of 10-undecenoic acid, which is then esterified to produce 10-undecenoate .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19O2-

Molecular Weight

183.27 g/mol

IUPAC Name

undec-10-enoate

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1

InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-M

SMILES

C=CCCCCCCCCC(=O)[O-]

Canonical SMILES

C=CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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